molecular formula C19H21ClN4O2S B7832116 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE

Cat. No.: B7832116
M. Wt: 404.9 g/mol
InChI Key: DMZKBEASIYKSBS-UHFFFAOYSA-N
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Description

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine ring substituted with a 4-chlorophenyl group, a cyano group, and a methylsulfanyl group, making it a versatile molecule for chemical modifications and functionalization.

Properties

IUPAC Name

2-[[6-(4-chlorophenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]amino]ethyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-19(2,3)17(25)26-10-9-22-16-14(11-21)15(23-18(24-16)27-4)12-5-7-13(20)8-6-12/h5-8H,9-10H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZKBEASIYKSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorophenyl group, cyano group, and methylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate reagents such as 4-chlorobenzyl chloride, cyanogen bromide, and methylthiol, respectively.

    Amination and Esterification: The amino group can be introduced via a nucleophilic substitution reaction with an appropriate amine. The final esterification step involves reacting the amino-substituted pyrimidine with 2,2-dimethylpropanoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and water.

    Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.

    Materials Science: The compound’s unique structure allows for its use in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

    Biological Research: It can be used as a probe or tool compound to study biological processes and molecular interactions in cells and tissues.

Mechanism of Action

The mechanism of action of 2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The compound’s structure allows for interactions with various biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE
  • **2-{[6-(4-FLUOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE
  • **2-{[6-(4-METHOXYPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 2,2-DIMETHYLPROPANOATE

Uniqueness

This compound is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

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